![molecular formula C10H5BrO3 B182733 2-Bromo-8-hydroxynaphthalene-1,4-dione CAS No. 52431-65-9](/img/structure/B182733.png)
2-Bromo-8-hydroxynaphthalene-1,4-dione
Overview
Description
2-Bromo-8-hydroxynaphthalene-1,4-dione, also known as Bromonaphthoquinone, is a chemical compound that has gained significant attention in the field of scientific research. It is a yellow crystalline powder that is widely used in various research applications.
Mechanism of Action
The mechanism of action of 2-Bromo-8-hydroxynaphthalene-1,4-dione involves the transfer of electrons from the compound to the target molecule. This results in the oxidation of the target molecule, leading to its destruction. The compound can also generate reactive oxygen species (ROS), which can further damage the target molecule.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Bromo-8-hydroxynaphthalene-1,4-dione depend on the target molecule and the concentration of the compound. It has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer treatment. It can also cause oxidative stress in cells, leading to cell damage and death.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-Bromo-8-hydroxynaphthalene-1,4-dione in lab experiments is its high potency and specificity towards the target molecule. It is also easy to synthesize and can be obtained in high purity. However, one of the limitations of using this compound is its potential toxicity towards non-target cells. Careful consideration should be given to the concentration and exposure time of the compound during experiments.
Future Directions
The use of 2-Bromo-8-hydroxynaphthalene-1,4-dione in scientific research is still in its early stages, and there are many future directions that can be explored. One potential direction is the development of more efficient and specific photosensitizers for photodynamic therapy. Another direction is the investigation of the compound's potential in other areas of research, such as catalysis and material science.
Conclusion:
In conclusion, 2-Bromo-8-hydroxynaphthalene-1,4-dione is a valuable compound in scientific research due to its unique properties and potential applications. Its synthesis method is straightforward, and it has been extensively used in various research applications. Although there are limitations to its use, the compound offers many advantages and presents numerous future directions for research.
Scientific Research Applications
2-Bromo-8-hydroxynaphthalene-1,4-dione has been extensively used in scientific research due to its unique properties. It is a potent oxidizing agent and can be used as a redox indicator in various biochemical assays. It is also used as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light-activated drugs.
properties
CAS RN |
52431-65-9 |
---|---|
Product Name |
2-Bromo-8-hydroxynaphthalene-1,4-dione |
Molecular Formula |
C10H5BrO3 |
Molecular Weight |
253.05 g/mol |
IUPAC Name |
2-bromo-8-hydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C10H5BrO3/c11-6-4-8(13)5-2-1-3-7(12)9(5)10(6)14/h1-4,12H |
InChI Key |
QQUYEYJPZLCULC-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)O)C(=O)C(=CC2=O)Br |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C(=CC2=O)Br |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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